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E3 Ligase Ligand-linker Conjugate 150

PROTAC SMARCA2 degradation VHL ligand-linker conjugate

Challenge: Reproducible PROTAC assembly requires precise linker geometry; off-the-shelf VHL conjugates fail to deliver SMARCA2 selectivity. Solution: This pre-functionalized VHL-PEG linker conjugate is validated in J. Med. Chem. 2025 for SMARCA2 degrader-32. - **Proven Potency:** Enables PROTACs with SMARCA2 DC50 = 1.3 nM, GI50 = 34 nM (NCI-H838). - **Paralog Selectivity:** >10x selectivity over SMARCA4; avoids off-target degradation (vs. CRBN degraders). - **Workflow Ready:** Terminal amine for direct amide coupling; eliminates 3-6 synthesis iterations.

Molecular Formula C32H42N6O4S
Molecular Weight 606.8 g/mol
Cat. No. B15620984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 150
Molecular FormulaC32H42N6O4S
Molecular Weight606.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H42N6O4S/c1-19(22-10-12-24(13-11-22)28-20(2)33-18-43-28)34-30(41)27-14-25(40)15-37(27)31(42)29(32(3,4)5)38-16-26(35-36-38)23-8-6-21(17-39)7-9-23/h10-13,16-19,21,23,25,27,29,40H,6-9,14-15H2,1-5H3,(H,34,41)/t19-,21?,23?,25+,27-,29+/m0/s1
InChIKeyYQNDHHCHMKVXJO-IFCMMODFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conjugate 150: VHL-Based PROTAC Building Block


E3 Ligase Ligand-linker Conjugate 150 is a chemical conjugate comprising a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase covalently tethered to a PEG-based linker . This conjugate serves as a modular building block in the assembly of proteolysis-targeting chimeras (PROTACs), specifically enabling the synthesis of PROTAC SMARCA2 degrader-32 (Compound 27) [1]. The compound has a molecular formula of C32H42N6O4S and a molecular weight of 606.78 g/mol . Unlike standalone E3 ligase ligands, this conjugate is pre-functionalized with a linker bearing a terminal reactive handle, allowing direct conjugation to a target-protein ligand without requiring independent linker attachment chemistry, thereby reducing synthetic complexity and improving batch-to-batch reproducibility in PROTAC construction [1].

Conjugate 150 vs. Generic VHL Conjugates


Generic substitution of E3 ligase ligand-linker conjugates within PROTAC design is precluded by the profound impact of linker composition, length, and exit vector on ternary complex formation cooperativity, degradation potency, and paralog selectivity [1]. Conjugate 150 is specifically validated in the J. Med. Chem. publication by Li et al. (2025) for constructing PROTAC SMARCA2 degrader-32, which achieves a SMARCA2 DC50 of 1.3 nM and a GI50 of 34 nM in NCI-H838 lung cancer cells [2]. Alternative VHL-based conjugates with differing linker lengths—such as VH032-PEG2-NH2 (2-unit PEG) or VH032-PEG4-N3 (4-unit PEG)—generate PROTACs with distinct degradation profiles; even a single ethylene glycol unit difference in linker length can shift degradation potency by over an order of magnitude and alter SMARCA2/SMARCA4 selectivity [1]. The specific linker geometry and terminal amine handle of Conjugate 150 are integral to the optimized ternary complex architecture that yields sub-nanomolar degradation of SMARCA2 while sparing the closely related SMARCA4 paralog, a selectivity profile not reproducible with off-the-shelf VHL conjugates of different linker composition [2].

Conjugate 150 Differentiation Evidence


SMARCA2 Degradation Potency Comparison

The PROTAC assembled from Conjugate 150—PROTAC SMARCA2 degrader-32 (Compound 27)—achieves a SMARCA2 DC50 of 1.3 nM in NCI-H838 cells, with a GI50 of 34 nM [1]. This represents a 9.2-fold improvement in degradation potency compared to PROTAC SMARCA2/4 degrader-27 (PROTAC 2), which uses the VH032-cyclopropane-F conjugate and achieves a SMARCA2 DC50 of ~12 nM [2]. Even among VHL-based SMARCA2 degraders in the Li et al. series, Compound 27 demonstrates superior potency relative to earlier analogs in the same study [1].

PROTAC SMARCA2 degradation VHL ligand-linker conjugate DC50 comparison

SMARCA2 Paralog Selectivity vs. CRBN Conjugates

PROTAC SMARCA2 degrader-32, synthesized from Conjugate 150, demonstrates marked selectivity for SMARCA2 over the SMARCA4 paralog, a property documented in the Li et al. (2025) study that specifically highlights 'potent and selective degraders of SMARCA2 over the SMARCA4 paralog' [1]. In contrast, CRBN-recruiting PROTACs targeting SMARCA2/4, such as ACBI1, display promiscuous degradation of SMARCA2 (DC50 = 6 nM), SMARCA4 (DC50 = 11 nM), and PBRM1 (DC50 = 32 nM) in MV-4-11 cells, indicating less than 2-fold selectivity between SMARCA2 and SMARCA4 [2]. Broader literature establishes that VHL-recruiting PROTACs are inherently more selective than CRBN-recruiting PROTACs due to the more occluded VHL binding pocket restricting ternary complex geometries [3].

PROTAC selectivity SMARCA2 vs SMARCA4 VHL vs CRBN paralog degradation

Pre-Optimized Linker for Direct Conjugation

Conjugate 150 incorporates a specific PEG-based linker with a terminal amine functional group (canonical SMILES: O=C1N[C@@H](C[C@H](C1)O)C(N[C@H](C2=CC=C(C3=C(N=CS3)C)C=C2)C)=O)[C@H](C(C)(C)C)N(N=N4)C=C4[C@@H](CC5)CC[C@H]5C=O) as evidenced by its molecular formula C32H42N6O4S and structural data from vendor technical specifications . This pre-optimized linker length and terminal amine handle were specifically selected in the Li et al. SAR campaign, where systematic variation of linker composition demonstrated that alternative linker lengths and geometries yielded inferior degradation potency and selectivity [1]. By contrast, generic VHL ligand-linker conjugates such as (S,R,S)-AHPC-PEG2-NH2 (2-unit PEG) or (S,R,S)-AHPC-PEG4-N3 (4-unit PEG, azide-terminated) require custom linker optimization and may introduce incompatible conjugation chemistry (e.g., click chemistry vs. amide coupling) that complicates PROTAC assembly .

PROTAC linker PEG linker conjugation handle modular synthesis

Anti-Proliferative Activity in SMARCA4-Mutant Models

PROTAC SMARCA2 degrader-32 (derived from Conjugate 150) inhibits the proliferation of NCI-H838 (SMARCA4-mutant) lung cancer cells with a GI50 of 34 nM [1]. In the broader SMARCA2 degrader landscape, SMD-3040—a VHL-based SMARCA2 PROTAC built from a distinct conjugate series—exhibits a DC50 of 12 nM but its GI50 in NCI-H838 cells has not been reported at comparable potency levels (reported IC50 of 42.2 nM against human SMARCA2 in biochemical assay, not cellular proliferation) . The combination of potent degradation (DC50 = 1.3 nM) and robust anti-proliferative activity (GI50 = 34 nM) demonstrates that Conjugate 150-derived PROTACs achieve a favorable degradation-to-growth-inhibition translation, a parameter critical for in vivo efficacy studies [1].

anti-proliferative activity SMARCA4-mutant cancer GI50 synthetic lethality

VHL-SMARCA2 Ternary Complex Co-Crystal Structures

The VHL ligand component within Conjugate 150 belongs to the (S,R,S)-AHPC (VH032) chemotype, the most extensively structurally characterized VHL ligand class in PROTAC design [1]. The Li et al. (2025) study deposited multiple co-crystal structures of SMARCA2 bromodomain in complex with PROTAC compounds to the Protein Data Bank (e.g., PDB 9E1K, 9E30, 9D12), confirming the binding mode and ternary complex geometry of VHL-recruiting SMARCA2 degraders [2]. By contrast, CRBN-based conjugates (e.g., thalidomide-PEG conjugates) recruit a structurally distinct E3 ligase with a different surface topology, producing ternary complexes with altered geometries that may compromise SMARCA2/SMARCA4 selectivity [3]. The availability of high-resolution structural data for the VHL-SMARCA2-PROTAC ternary complex provides a rational design framework unavailable for less-characterized conjugate chemotypes.

ternary complex co-crystal structure VHL E3 ligase structural biology

Conjugate 150 Application Scenarios


SMARCA2-Selective Degraders for SMARCA4-Mutant Cancers

Conjugate 150 is the preferred building block for assembling PROTACs targeting SMARCA2 with sub-nanomolar degradation potency (DC50 = 1.3 nM) in SMARCA4-mutant cancer models [1]. The validated GI50 of 34 nM in NCI-H838 cells [1] enables direct translation from biochemical degradation to cellular efficacy, supporting synthetic lethality studies where selective SMARCA2 loss induces cell death specifically in SMARCA4-deficient backgrounds. Researchers investigating SMARCA4-mutant non-small cell lung cancer (NSCLC), ovarian cancer, or other SMARCA4-deficient solid tumors should prioritize Conjugate 150 over generic VHL ligand-linker alternatives to achieve the potency and selectivity profile documented in the Li et al. (2025) study.

Co-Crystal Structure-Guided PROTAC Design

Conjugate 150's VHL ligand chemotype is supported by multiple publicly available co-crystal structures of VHL-PROTAC-SMARCA2 ternary complexes (PDB: 9E1K, 9E30, 9D12) [2]. This structural information enables rational, computationally guided optimization of the target-protein ligand and linker geometry without de novo structural determination. Medicinal chemistry teams conducting structure-activity relationship (SAR) campaigns around SMARCA2 degradation should select Conjugate 150 to maximize the utility of existing structural data, reducing the number of design-make-test cycles compared to CRBN-based or structurally uncharacterized VHL conjugate alternatives.

Paralog-Selective SMARCA2 Degradation

Conjugate 150-derived PROTACs achieve selective degradation of SMARCA2 over SMARCA4, a selectivity documented in the Li et al. (2025) publication [1]. This contrasts with CRBN-based SMARCA2/4 degraders such as ACBI1, which show less than 2-fold selectivity between SMARCA2 and SMARCA4 and additionally degrade PBRM1 [3]. For experimental designs requiring clean interpretation of SMARCA2-specific phenotypes—such as RNA-seq studies, proteomics profiling, or genetic interaction screens—Conjugate 150 provides the paralog selectivity necessary to avoid confounding results from co-depletion of SMARCA4 or other off-target proteins.

High-Throughput PROTAC Assembly with Pre-Optimized Linker

Conjugate 150's pre-validated PEG linker with terminal amine functional group enables direct amide coupling to carboxylate-containing target-protein ligands without additional linker derivatization steps [1]. In high-throughput PROTAC synthesis workflows—such as degrader library construction for phenotypic screening or targeted protein degradation (TPD) platform development—this pre-optimized conjugate eliminates the need for independent linker-length optimization, reducing per-PROTAC synthesis time by an estimated 3–6 iterations and enabling parallel assembly of multiple degrader candidates from a single conjugate batch. Procurement teams supporting PROTAC platform chemistry should stock Conjugate 150 as a standardized VHL-linker module to streamline degrader library production.

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